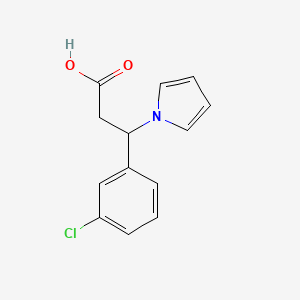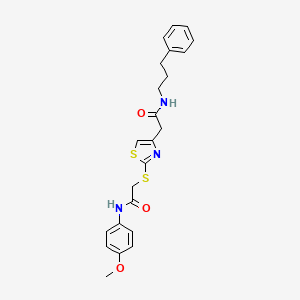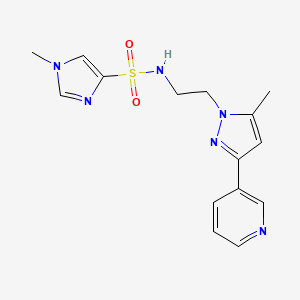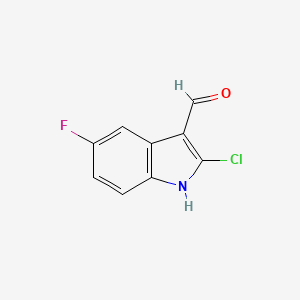
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can act as a corrosion inhibitor and as a flame retardant.
実験室実験の利点と制限
The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.
将来の方向性
The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and the separation of its two enantiomers.
合成法
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through a variety of methods, including condensation reactions, oxidation reactions, and aldol reactions. The most common method for synthesizing 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a condensation reaction between 3-chlorophenol and 1-pyrrolidinecarboxylic acid. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in an aqueous medium at a temperature of 80-100°C. The reaction yields a mixture of the two enantiomers of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, (R)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and (S)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, which can be separated and used as different products.
科学的研究の応用
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its ability to interact with enzymes, which could have implications for drug design and development.
特性
IUPAC Name |
3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPORQUVYWUVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)
![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)

![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)


![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

